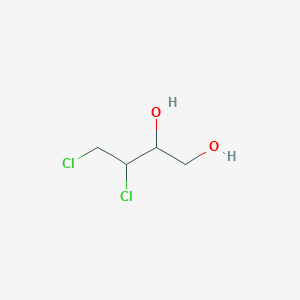
3,4-Dichlorobutane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichlorobutane-1,2-diol is an organic compound with the molecular formula C4H8Cl2O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has two chlorine atoms attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobutane-1,2-diol can be synthesized through the chlorination of butane-1,2-diol. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (e.g., aldehydes or ketones) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 3,4-dichlorobutane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.
Major Products Formed:
Oxidation: Formation of 3,4-dichlorobutanedione.
Reduction: Formation of 3,4-dichlorobutane.
Substitution: Formation of various substituted butane derivatives depending on the nucleophile used.
科学研究应用
3,4-Dichlorobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of chlorinated diols on biological systems. It may serve as a model compound for studying the metabolism and toxicity of chlorinated organic compounds.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3,4-Dichlorobutane-1,2-diol involves its interaction with molecular targets through its hydroxyl and chlorine functional groups. These interactions can lead to various chemical transformations, such as oxidation, reduction, and substitution reactions. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.
相似化合物的比较
2,3-Dichlorobutane: This compound is similar in structure but has the chlorine atoms on different carbon atoms. It also exhibits different stereochemistry and reactivity.
1,4-Dichlorobutane: This compound has chlorine atoms at the terminal positions of the carbon chain, leading to different chemical properties and applications.
Butane-1,2-diol: This compound lacks the chlorine atoms and has different reactivity and applications compared to 3,4-Dichlorobutane-1,2-diol.
Uniqueness: this compound is unique due to the presence of both hydroxyl and chlorine functional groups on adjacent carbon atoms. This unique arrangement allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
64205-83-0 |
|---|---|
分子式 |
C4H8Cl2O2 |
分子量 |
159.01 g/mol |
IUPAC 名称 |
3,4-dichlorobutane-1,2-diol |
InChI |
InChI=1S/C4H8Cl2O2/c5-1-3(6)4(8)2-7/h3-4,7-8H,1-2H2 |
InChI 键 |
LDOQHQCRWONJRZ-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(CCl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


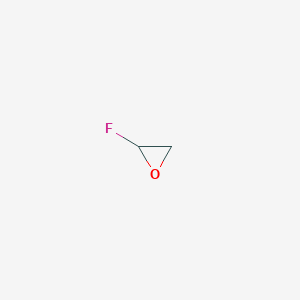
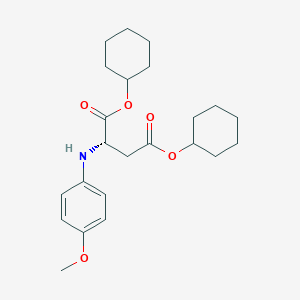
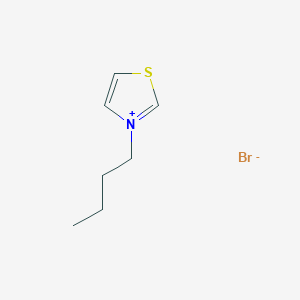
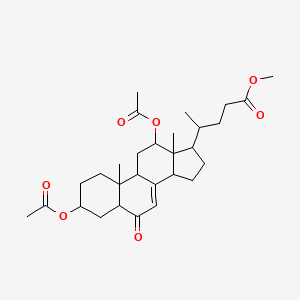
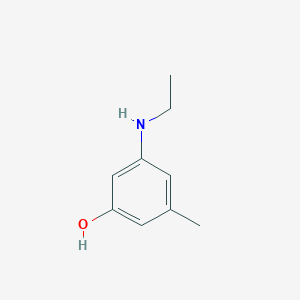
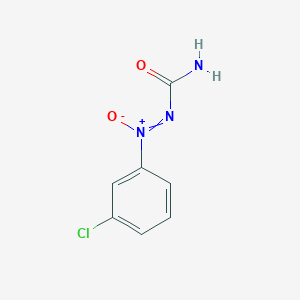
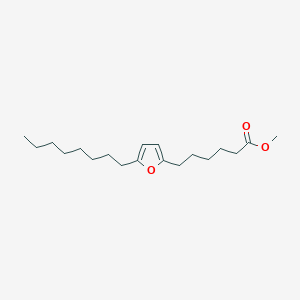
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)

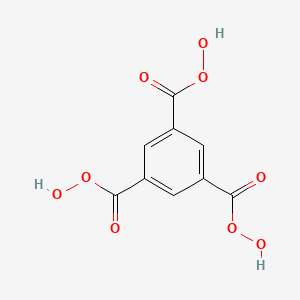


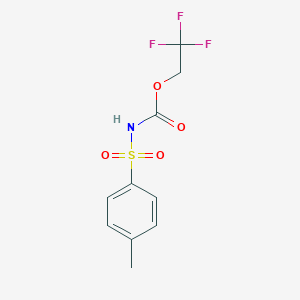
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
